molecular formula C11H12N2O B7644585 N-(2-cyanophenyl)butanamide

N-(2-cyanophenyl)butanamide

Cat. No. B7644585
M. Wt: 188.23 g/mol
InChI Key: XGPBSZALLPXVTO-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)butanamide, also known as N-(2-cyanobutyl)benzamide or N-(2-cyanobutyl)benzo[d]oxazol-2(3H)-one, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as benzamides and is structurally similar to the antipsychotic drug sulpiride.

Scientific Research Applications

  • N-(substituted-phenyl)-butanamides, a class which includes N-(2-cyanophenyl)butanamide, have been synthesized and evaluated as tyrosinase and melanin inhibitors. These compounds demonstrated significant in vitro and in vivo inhibitory potential, with some showing minimal cytotoxicity, making them potential candidates for depigmentation drugs (Raza et al., 2019).

  • Various N-aryl-butanamides, including those similar to this compound, have been tested for fungicidal activities against a range of fungi, showing varying levels of effectiveness (Lee et al., 1999).

  • N-(5-chloro-2-methoxyphenyl)-butanamide derivatives have been synthesized and screened as lipoxygenase inhibitors, showing moderately good activities. This research suggests potential therapeutic applications in treating conditions related to lipoxygenase enzyme activity (Aziz‐ur‐Rehman et al., 2016).

  • N-(4-methoxyphenyl)-butanamide and similar compounds have been synthesized and characterized, showing good antimicrobial activity, anticancer properties, antileishmanial activities, and urease inhibition. These compounds also demonstrated interaction with SS-DNA, suggesting potential applications in targeted therapies (Sirajuddin et al., 2015).

  • Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent urease inhibitors. The in silico study of these scaffolds supports their potential as therapeutic agents in drug design programs (Nazir et al., 2018).

properties

IUPAC Name

N-(2-cyanophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-5-11(14)13-10-7-4-3-6-9(10)8-12/h3-4,6-7H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBSZALLPXVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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